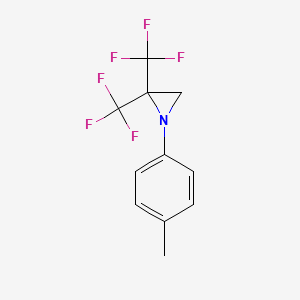![molecular formula C26H50O8 B14486308 Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate CAS No. 65520-41-4](/img/structure/B14486308.png)
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate is an organic compound with the molecular formula C26H50O8. It is characterized by its ester and ether functional groups, which contribute to its unique chemical properties. This compound is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate typically involves the esterification of hexanedioic acid with 2-[2-(hexyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent quality of the final product. Industrial production may also incorporate advanced purification techniques, such as chromatography, to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Ether derivatives with substituted alkoxy groups.
Wissenschaftliche Forschungsanwendungen
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in polymer production and as a stabilizer in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the compound’s solubility, reactivity, and stability. In biological systems, the compound may interact with lipid membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) adipate: Another plasticizer with comparable chemical properties.
Bis(2-ethylhexyl) tetrabromophthalate: A brominated analogue used as a flame retardant.
Uniqueness
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate is unique due to its specific combination of ester and ether groups, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
65520-41-4 |
|---|---|
Molekularformel |
C26H50O8 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
bis[2-(2-hexoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C26H50O8/c1-3-5-7-11-15-29-17-19-31-21-23-33-25(27)13-9-10-14-26(28)34-24-22-32-20-18-30-16-12-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
JEELFTYNBPTQCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


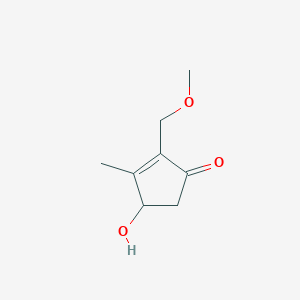

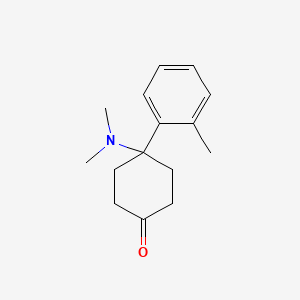
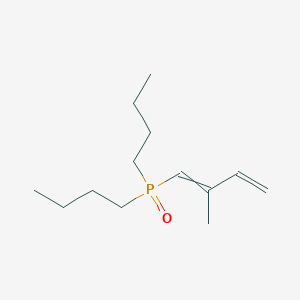

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
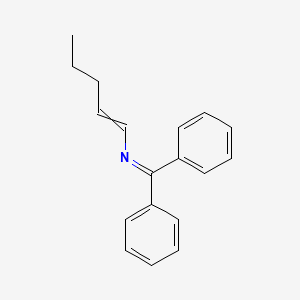
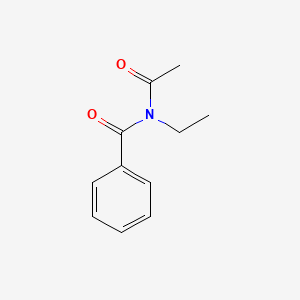
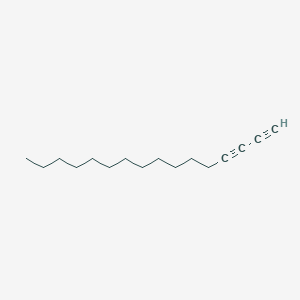
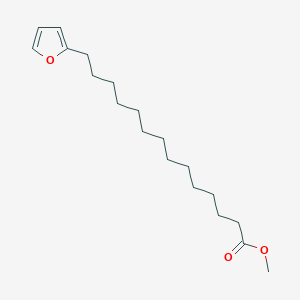

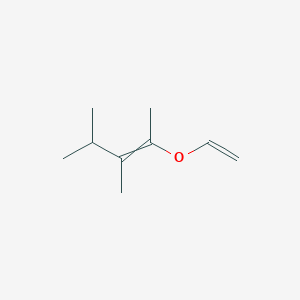
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
